2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine
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Overview
Description
2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups
Preparation Methods
The synthesis of 2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Industrial production methods often involve the use of catalysts such as LiAlH4 and NaBH4 for the reduction of nitriles and amides .
Chemical Reactions Analysis
2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions . The compound may also disrupt cellular processes by interfering with membrane integrity .
Comparison with Similar Compounds
2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine can be compared with other similar compounds such as:
Properties
CAS No. |
674294-50-9 |
---|---|
Molecular Formula |
C15H18N6O3 |
Molecular Weight |
330.34 g/mol |
IUPAC Name |
2-N-(4-methoxyphenyl)-5-nitro-6-pyrrolidin-1-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H18N6O3/c1-24-11-6-4-10(5-7-11)17-15-18-13(16)12(21(22)23)14(19-15)20-8-2-3-9-20/h4-7H,2-3,8-9H2,1H3,(H3,16,17,18,19) |
InChI Key |
QNEKMRXVXZNOBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=C(C(=N2)N3CCCC3)[N+](=O)[O-])N |
solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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